Cas no 2229359-55-9 (1-(5-bromo-3-fluoro-2-methoxyphenyl)cyclopropylmethanol)

1-(5-ブロモ-3-フルオロ-2-メトキシフェニル)シクロプロピルメタノールは、有機合成中間体として重要な化合物です。ブロモ基とフルオロ基の二つのハロゲン置換基を有し、メトキシ基とシクロプロピルメタノール構造が組み合わさった特徴的な骨格を持ちます。この独特な分子設計により、医薬品や農薬の開発において高い反応性と選択性を発揮します。特に、芳香族求電子置換反応やカップリング反応への適用が可能で、多様な誘導体合成の出発物質として優れた汎用性を示します。さらに、シクロプロピル環の立体効果により、生体活性化合物の立体構造制御にも有用です。

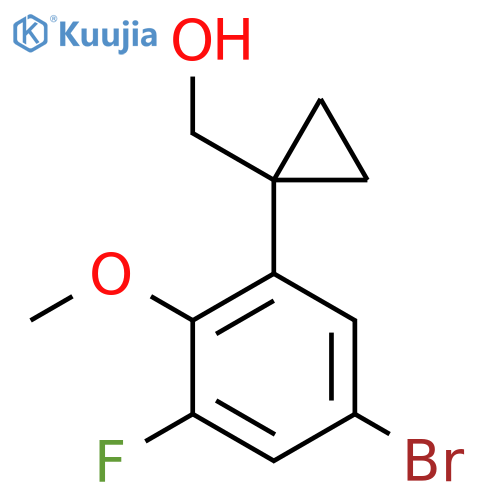

2229359-55-9 structure

商品名:1-(5-bromo-3-fluoro-2-methoxyphenyl)cyclopropylmethanol

1-(5-bromo-3-fluoro-2-methoxyphenyl)cyclopropylmethanol 化学的及び物理的性質

名前と識別子

-

- 1-(5-bromo-3-fluoro-2-methoxyphenyl)cyclopropylmethanol

- [1-(5-bromo-3-fluoro-2-methoxyphenyl)cyclopropyl]methanol

- 2229359-55-9

- EN300-1904706

-

- インチ: 1S/C11H12BrFO2/c1-15-10-8(11(6-14)2-3-11)4-7(12)5-9(10)13/h4-5,14H,2-3,6H2,1H3

- InChIKey: IMZJEFWVOUANTK-UHFFFAOYSA-N

- ほほえんだ: BrC1C=C(C(=C(C=1)C1(CO)CC1)OC)F

計算された属性

- せいみつぶんしりょう: 274.00047g/mol

- どういたいしつりょう: 274.00047g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 233

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 29.5Ų

- 疎水性パラメータ計算基準値(XlogP): 2.6

1-(5-bromo-3-fluoro-2-methoxyphenyl)cyclopropylmethanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1904706-2.5g |

[1-(5-bromo-3-fluoro-2-methoxyphenyl)cyclopropyl]methanol |

2229359-55-9 | 2.5g |

$2240.0 | 2023-09-18 | ||

| Enamine | EN300-1904706-0.1g |

[1-(5-bromo-3-fluoro-2-methoxyphenyl)cyclopropyl]methanol |

2229359-55-9 | 0.1g |

$1005.0 | 2023-09-18 | ||

| Enamine | EN300-1904706-0.5g |

[1-(5-bromo-3-fluoro-2-methoxyphenyl)cyclopropyl]methanol |

2229359-55-9 | 0.5g |

$1097.0 | 2023-09-18 | ||

| Enamine | EN300-1904706-1g |

[1-(5-bromo-3-fluoro-2-methoxyphenyl)cyclopropyl]methanol |

2229359-55-9 | 1g |

$1142.0 | 2023-09-18 | ||

| Enamine | EN300-1904706-5g |

[1-(5-bromo-3-fluoro-2-methoxyphenyl)cyclopropyl]methanol |

2229359-55-9 | 5g |

$3313.0 | 2023-09-18 | ||

| Enamine | EN300-1904706-10.0g |

[1-(5-bromo-3-fluoro-2-methoxyphenyl)cyclopropyl]methanol |

2229359-55-9 | 10g |

$4914.0 | 2023-05-23 | ||

| Enamine | EN300-1904706-0.05g |

[1-(5-bromo-3-fluoro-2-methoxyphenyl)cyclopropyl]methanol |

2229359-55-9 | 0.05g |

$959.0 | 2023-09-18 | ||

| Enamine | EN300-1904706-0.25g |

[1-(5-bromo-3-fluoro-2-methoxyphenyl)cyclopropyl]methanol |

2229359-55-9 | 0.25g |

$1051.0 | 2023-09-18 | ||

| Enamine | EN300-1904706-10g |

[1-(5-bromo-3-fluoro-2-methoxyphenyl)cyclopropyl]methanol |

2229359-55-9 | 10g |

$4914.0 | 2023-09-18 | ||

| Enamine | EN300-1904706-5.0g |

[1-(5-bromo-3-fluoro-2-methoxyphenyl)cyclopropyl]methanol |

2229359-55-9 | 5g |

$3313.0 | 2023-05-23 |

1-(5-bromo-3-fluoro-2-methoxyphenyl)cyclopropylmethanol 関連文献

-

Pengchong Xue,Jiabao Sun,Peng Chen,Peng Gong,Boqi Yao,Zhenqi Zhang,Chong Qian,Ran Lu J. Mater. Chem. C, 2015,3, 4086-4092

-

Po-I. Wang,Wojciech Pisula,Klaus Müllen,Der-Jang Liaw Polym. Chem., 2016,7, 6211-6219

2229359-55-9 (1-(5-bromo-3-fluoro-2-methoxyphenyl)cyclopropylmethanol) 関連製品

- 954721-66-5(3-cyclopentyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)methylpropanamide)

- 1566039-93-7({4H,5H,6H-cyclopentabthiophen-2-yl}methanesulfonamide)

- 2680787-66-8(3-ethynyl-4H,5H,6H,7H-pyrazolo1,5-apyrazine)

- 2171150-05-1((1r,3r)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutane-1-carboxylic acid)

- 946245-01-8(N-2-(2,3-dihydro-1H-indol-1-yl)-2-4-(dimethylamino)phenylethyl-2-fluorobenzene-1-sulfonamide)

- 5587-61-1(Triisocyanato(methyl)silane)

- 2138239-26-4(5-(2,2-dimethylcyclopropyl)-1,2-oxazol-3-ylmethanesulfonyl chloride)

- 4277-64-9(Ethyl Pyrrole-1-Carboxylate)

- 429624-10-2(1-[2-(2-Chloro-phenoxy)-acetyl]-1H-indole-3-carboxylic acid methyl ester)

- 1415124-96-7(2,6-Dichloro-4-(hydroxymethyl)benzoic acid)

推奨される供給者

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬